molecular formula C20H18N2O6S2 B2461389 4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide CAS No. 2320726-22-3

4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide

Cat. No. B2461389
CAS RN: 2320726-22-3
M. Wt: 446.49
InChI Key: JNTZJAIUDGIPDK-UHFFFAOYSA-N
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Description

“2,5-Dioxopyrrolidin-1-yl” is a chemical moiety that appears in various compounds . It’s often used in the synthesis of other complex molecules due to its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Dioxopyrrolidin-1-yl” compounds can vary depending on the specific compound. For example, “2,5-Dioxopyrrolidin-1-yl 4-iodobenzoate” has a molecular weight of 345.09 and is a solid at room temperature .

Safety and Hazards

The safety and hazards of “2,5-Dioxopyrrolidin-1-yl” compounds can also vary. For instance, “2,5-Dioxopyrrolidin-1-yl 4-iodobenzoate” has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation or allergic reactions .

Future Directions

As for future directions, “2,5-Dioxopyrrolidin-1-yl” compounds are being studied for their potential use in various applications, including as anticonvulsants and protein crosslinkers .

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S2/c23-15(17-7-8-18(29-17)16-2-1-11-28-16)12-21-30(26,27)14-5-3-13(4-6-14)22-19(24)9-10-20(22)25/h1-8,11,15,21,23H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTZJAIUDGIPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=C(S3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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